6-[2-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile
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Overview
Description
The compound “6-[2-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile” is a complex organic molecule. It contains a trifluoromethylpyridine (TFMP) moiety, which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives involves the development of organic compounds containing fluorine . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products . Various methods of synthesizing 2,3,5-DCTF have been reported .Molecular Structure Analysis
The molecular structure of this compound is complex, with a trifluoromethyl group attached to a pyridine ring, which is further connected to an anilino vinyl group and a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound can be controlled using specific leaving groups. For example, the initial condensation can proceed via an addition–elimination mechanism (aza-Michael type), bonding the NH2-group of the starting aminopyrazole with the Cβ of the intermediate .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of the fluorine atom, which has unique physicochemical properties . Fluorine has the largest electronegativity and is the next smallest atom after hydrogen in terms of van der Waals radius .Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Fused Pyrimidines : This compound has been involved in the synthesis of new fused pyrimidines, showcasing its role in expanding the diversity of pyrimidine derivatives (El-Reedy et al., 1989).
- Formation of Pyrazolo-pyrido-pyrimidines : Its derivatives have been used in synthesizing pyrazolo[1,5-a]pyrimidine derivatives, which have been further evaluated for their antimicrobial activity (Deshmukh et al., 2016).
- Creation of Novel 1‐Pyrazolylpyridin‐2‐ones : The compound has facilitated the synthesis of novel pyrazolylpyridin-2-ones, potentially useful in anti-inflammatory and analgesic applications (Ismail et al., 2007).
Biological and Pharmaceutical Research
- Anticancer Agents Synthesis : It has been used in the synthesis of novel ethyl 2,4-disubstituted pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-9-carboxylate derivatives, showing promise as anticancer agents (Kumar et al., 2016).
- Anti-5-Lipoxygenase Agents : Research includes synthesizing new pyrazolopyrimidines derivatives evaluated as anti-5-lipoxygenase agents and for anticancer activity (Rahmouni et al., 2016).
Material Science
- Corrosion Inhibitors : Pyrazolopyridine derivatives, synthesized using this compound, have been investigated as potential corrosion inhibitors for mild steel in acidic environments (Dandia et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
10-[(Z)-2-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]ethenyl]-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H13ClF3N7O/c25-19-8-15(24(26,27)28)12-33-23(19)36-17-3-1-2-16(9-17)30-6-4-20-18-13-32-22-14(10-29)11-34-35(22)21(18)5-7-31-20/h1-9,11-13,30H/b6-4- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAISSWITGKRBU-XQRVVYSFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)NC=CC3=NC=CC4=C3C=NC5=C(C=NN45)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)N/C=C\C3=NC=CC4=C3C=NC5=C(C=NN45)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H13ClF3N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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